4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
Description
4-Chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide (CAS: 383147-39-5, MFCD03012000) is a sulfonamide derivative with the molecular formula C₁₆H₁₃ClN₂O₂S and a molecular weight of 332.81 g/mol . This compound features a benzenesulfonamide backbone substituted with a chlorine atom at the para position and an N-linked 4-(1H-pyrrol-1-yl)phenyl group.
Properties
IUPAC Name |
4-chloro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQUDPVVNVCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with 2,5-dimethoxytetrahydrofuran in the presence of glacial acetic acid and p-dioxane. The reaction mixture is stirred at reflux for 24 hours, followed by cooling to room temperature and standing overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrrole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Oxidation Reactions: Oxidized products of the pyrrole ring.
Reduction Reactions: Reduced forms of the pyrrole ring or other functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a chloro group, a pyrrole ring, and a benzenesulfonamide moiety. The synthesis typically involves the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with 2,5-dimethoxytetrahydrofuran in a mixture of p-dioxane and glacial acetic acid under reflux conditions for approximately 24 hours. This method has been optimized for yield and purity, making it suitable for both laboratory and potential industrial applications.
Anticancer Properties
Research has indicated that derivatives of benzenesulfonamides, including 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide, exhibit significant anticancer activity. A study evaluated various compounds against human tumor cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The findings revealed that certain derivatives showed potent cytotoxic effects with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 28 | HCT-116 | 3 |
| Compound 28 | MCF-7 | 5 |
| Compound 28 | HeLa | 7 |
The apoptotic mechanisms were further investigated through assays measuring phosphatidylserine translocation, cell cycle distribution, and caspase activation, highlighting the compound's ability to induce apoptosis in cancer cells .
Quantitative Structure–Activity Relationship (QSAR)
The application of QSAR models has been instrumental in predicting the biological activity of new derivatives based on structural features. By analyzing key descriptors such as molecular weight, hydrophobicity, and electronic properties, researchers can optimize compound design for enhanced anticancer activity. The development of predictive models allows for more efficient screening of potential drug candidates within this chemical class .
Potential Therapeutic Applications
Given its promising biological activities, this compound could have several therapeutic applications:
- Cancer Treatment: As evidenced by its anticancer properties, further development could lead to clinical trials targeting specific cancer types.
- Infection Control: If antibacterial properties are confirmed, it may serve as an alternative treatment for resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide involves its interaction with cellular targets that lead to apoptosis (programmed cell death) in cancer cells. It promotes cell cycle arrest in the G2/M phase, induces caspase activity, and increases the population of apoptotic cells . The exact molecular targets and pathways involved are still under investigation, but its ability to induce apoptosis is a key feature of its anticancer activity.
Comparison with Similar Compounds
Role of the Pyrrole Group
The 1H-pyrrol-1-yl group in the parent compound enhances π-π stacking interactions with biological targets, such as carbonic anhydrase isoforms, compared to pyrazoline-based analogs (e.g., ). This substituent also improves solubility in polar solvents, as evidenced by its lower logP value (predicted: ~3.2) relative to quinoline-hydrazone derivatives (logP ~4.1) .
Chlorine Substitution
The para-chloro substituent on the benzenesulfonamide moiety is critical for electronic effects, increasing electrophilicity and enhancing binding to zinc-containing enzymes like carbonic anhydrase . In contrast, compounds lacking halogen substituents (e.g., 4-methoxy analogs) exhibit reduced inhibitory potency .
Biological Activity
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide (CAS Number: 178870-44-5) is a compound belonging to the class of benzenesulfonamides, characterized by a chloro group, a pyrrole ring, and a sulfonamide moiety. This unique structure has garnered interest for its potential biological activities, particularly in anticancer and antiviral applications.
The compound is synthesized through the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with 2,5-dimethoxytetrahydrofuran in glacial acetic acid and p-dioxane under reflux conditions. The resulting product exhibits notable solubility and stability, making it suitable for various biological assays .
Anticancer Properties
Research indicates that derivatives of this compound display significant cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). A study demonstrated that specific derivatives induced apoptosis in these cell lines, with IC50 values indicating potent anticancer activity .
Table 1: Cytotoxicity of this compound Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | HCT-116 | 15.8 | Cell cycle arrest |
| Compound C | MCF-7 | 10.2 | Tubulin inhibition |
The structure-activity relationship (SAR) studies have shown that modifications on the pyrrole and sulfonamide groups can enhance cytotoxicity, indicating that specific substituents play a crucial role in the compound's effectiveness .
Antiviral Activity
Recent investigations have also explored the antiviral properties of related compounds within the same class. For instance, N-Heterocycles similar to this compound have shown promising antiviral efficacy against hepatitis C virus (HCV) and other viral pathogens. These compounds inhibit viral replication through various mechanisms, including the suppression of cyclooxygenase enzymes .
Table 2: Antiviral Efficacy of Related Compounds
| Compound Name | Virus Targeted | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound D | HCV | 0.12 | >10 |
| Compound E | Influenza | 0.35 | >8 |
| Compound F | Herpes Simplex Virus | 0.20 | >15 |
Case Studies
A notable case study involved the synthesis and evaluation of several benzenesulfonamide derivatives for their anticancer activity. The most effective compound from this series showed an IC50 value of 9.19 µM against HCV NS5B RNA polymerase, making it a candidate for further development as an antiviral agent .
Another study focused on the structural modifications of pyrrole-containing sulfonamides to enhance their antiproliferative activities against various cancer cell lines. The findings suggested that specific substitutions could lead to improved pharmacological profiles .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrole proton shifts at δ 6.2–6.8 ppm) .
- X-ray crystallography : SHELX programs resolve sulfonamide conformation and π-π stacking between aromatic rings (C–C bond precision: ±0.004 Å) .
- IR : Sulfonamide S=O stretches at 1157–1161 cm⁻¹ .
Advanced Tip : For disordered structures, refine using SHELXL’s PART instructions to model partial occupancy .
How can researchers address challenges in resolving crystallographic data for polymorphic forms of this compound?
Advanced Research Question
Polymorphism arises from rotational freedom in the sulfonamide group. Strategies include:
- Data collection : Use high-resolution synchrotron data (d_min < 0.8 Å) to resolve overlapping electron density.
- Twinned crystals : Apply SHELXL’s TWIN/BASF commands for refinement .
- Thermal analysis : DSC identifies stable polymorphs for biological assays .
How do contradictory reports on biological activity (e.g., anticancer vs. neurological effects) arise, and how should they be reconciled?
Advanced Research Question
Discrepancies stem from assay conditions and target selectivity:
- Anticancer activity : Derivatives inhibit carbonic anhydrase IX (IC₅₀ = 0.8–2.3 µM) under hypoxic conditions .
- Neurological effects : The parent compound acts as a α7 nAChR allosteric modulator (EC₅₀ = 1.5 µM) in normoxic cells .
Resolution : Validate target engagement via isoform-specific enzymatic assays and siRNA knockdowns.
What structure-activity relationship (SAR) trends guide optimization for specific therapeutic targets?
Advanced Research Question
Key modifications and effects:
Methodology : Use molecular docking (AutoDock Vina) to predict binding poses to CA IX or α7 nAChR.
What computational strategies predict metabolic stability and off-target interactions?
Advanced Research Question
- ADMET prediction : SwissADME calculates CYP450 liabilities (e.g., CYP3A4 t₁/₂ = 12 min).
- Density Functional Theory (DFT) : Models sulfonamide hydrolysis pathways (ΔG‡ = 24.3 kcal/mol) .
- MD simulations : Assess α7 nAChR binding pocket flexibility over 100 ns trajectories .
How do functional groups influence chemical reactivity in downstream derivatization?
Basic Research Question
- Chlorine : Participates in Suzuki couplings (e.g., with boronic acids, 80°C, Pd(PPh₃)₄) .
- Sulfonamide : Resists nucleophilic substitution but undergoes methylation with MeI/K₂CO₃ .
- Pyrrole : Oxidizes to maleimide derivatives with MnO₂, altering bioactivity .
What mechanistic insights explain its allosteric modulation of α7 nicotinic receptors?
Advanced Research Question
- Electrophysiology : Increases agonist-evoked currents by stabilizing the receptor’s open state .
- Mutagenesis : Docking identifies critical interactions with receptor residues (e.g., Trp-55, Glu-44) .
- Kinetics : Prolongs channel open time (τ = 15 ms vs. 3 ms control) .
How does polymorphism impact solubility and formulation development?
Advanced Research Question
- Form I (monoclinic) : Higher solubility (2.1 mg/mL in PBS) due to loose packing .
- Form II (triclinic) : Lower solubility (0.7 mg/mL) but better thermal stability (Tm = 215°C) .
Method : Screen polymorphs via solvent evaporation (EtOH/H₂O) and characterize by PXRD.
What in vitro/in vivo models are appropriate for evaluating toxicity profiles?
Advanced Research Question
- In vitro : HepG2 cells assess hepatotoxicity (LD₅₀ = 45 µM) .
- In vivo : Zebrafish embryos screen developmental toxicity (LC₅₀ = 10 µM) .
- Safety margins : Compare therapeutic index (IC₅₀/LC₅₀ > 10) for preclinical prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
